(R)-4-penten-2-yl p-toluenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O3S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
[(2R)-pent-4-en-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h4,6-9,11H,1,5H2,2-3H3/t11-/m1/s1 |
InChI Key |
WIWURRFVCSTIAY-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for R 4 Penten 2 Yl P Toluenesulfonate
Stereoselective Synthesis of Precursor (R)-4-penten-2-ol
The cornerstone of synthesizing enantiomerically pure (R)-4-penten-2-yl p-toluenesulfonate lies in the effective production of its precursor, (R)-4-penten-2-ol. Several advanced synthetic strategies are employed to this end, each with its own set of advantages in achieving the desired stereoisomer.
A prominent method for the synthesis of (R)-4-penten-2-ol is the asymmetric reduction of its corresponding prochiral ketone, 4-penten-2-one. This approach utilizes chiral catalysts or biocatalysts to stereoselectively deliver a hydride to the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol.
Catalytic asymmetric reduction often employs transition metal complexes with chiral ligands. For instance, Noyori-type ruthenium catalysts are well-regarded for their high efficiency and enantioselectivity in the hydrogenation of ketones. While specific data for the reduction of 4-penten-2-one using these catalysts is not extensively detailed in readily available literature, the principles of asymmetric hydrogenation are well-established. These reactions typically involve the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from a hydrogen source.
Biocatalysis offers an environmentally benign and highly selective alternative. Plant tissues, such as those from apple, carrot, or potato, contain enzymes that can reduce ketones to alcohols with high enantioselectivity. For example, the reduction of acetophenone, a structurally similar ketone, using various plant tissues has been shown to produce the corresponding chiral alcohol with high enantiomeric excess (ee) and good chemical yields nih.gov. Both (R)- and (S)-enantiomers can be obtained depending on the specific plant tissue used as the biocatalyst nih.gov.
Below is a table summarizing the asymmetric reduction of various ketones to their corresponding chiral alcohols, illustrating the potential of these methods for synthesizing (R)-4-penten-2-ol.
| Ketone Substrate | Catalyst/Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | Malus pumila (Apple) tissue | (S)-1-Phenylethanol | ~80 | >98 |
| 4'-Chloroacetophenone | Daucus carota (Carrot) tissue | (S)-1-(4-Chlorophenyl)ethanol | ~80 | >98 |
| Ethyl 4-chloroacetoacetate | Solanum tuberosum (Potato) tissue | Ethyl (R)-4-chloro-3-hydroxybutanoate | ~45 | ~91 |
The chiral pool provides a valuable source of readily available, enantiomerically pure starting materials for the synthesis of complex chiral molecules researchgate.netwikipedia.org. This strategy leverages the inherent chirality of natural products like terpenes, amino acids, and sugars to build new chiral structures, often preserving the original stereochemistry throughout the synthetic sequence researchgate.net.
For the synthesis of (R)-4-penten-2-ol, a chiral pool approach might involve the selection of a suitable C5 or C6 chiral precursor that can be chemically transformed into the target molecule. For instance, certain terpenes with appropriate functional groups and stereochemistry can serve as starting points. The synthesis of a dienol precursor from a chiral pool starting material would involve a series of chemical modifications to introduce the required double bond and hydroxyl group at the correct positions while maintaining the desired stereochemistry. While a direct documented synthesis of a dienol precursor for (R)-4-penten-2-ol from the chiral pool is not prominently featured in the surveyed literature, the general principles of this strategy are widely applied in natural product synthesis nih.govescholarship.orgnih.gov.
When a racemic mixture of 4-penten-2-ol is synthesized, chemoenzymatic or enzymatic resolution techniques can be employed to separate the enantiomers, yielding the desired (R)-isomer with high enantiomeric purity. Kinetic resolution, a widely used method, relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme jocpr.com.
Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation jocpr.com. In this process, the racemic alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other, resulting in a mixture of one enantiomer of the acylated product and the unreacted enantiomer of the alcohol. These can then be separated by standard chromatographic techniques.
For the resolution of racemic 4-penten-2-ol, a lipase such as Candida antarctica lipase B (CALB) could be employed with an acyl donor like vinyl acetate (B1210297). The enzyme would preferentially acylate the (S)-enantiomer, leaving the desired (R)-4-penten-2-ol unreacted and thus enantiomerically enriched. The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.
The following table illustrates the potential outcome of a lipase-catalyzed kinetic resolution of a racemic secondary alcohol.
| Racemic Alcohol | Lipase | Acyl Donor | Unreacted Alcohol (Enantiomer) | Acylated Product (Enantiomer) | Conversion (%) | ee of Alcohol (%) | ee of Product (%) |
| rac-1-Phenylethanol | CALB | Vinyl Acetate | (R)-1-Phenylethanol | (S)-1-Phenylethyl acetate | ~50 | >99 | >99 |
| rac-4-Penten-2-ol (Hypothetical) | Lipase PS | Vinyl Acetate | (R)-4-Penten-2-ol | (S)-4-Penten-2-yl acetate | ~50 | High | High |
Tosylation Procedures and Optimization for Stereochemical Fidelity
Once the enantiomerically pure (R)-4-penten-2-ol is obtained, the next critical step is its conversion to this compound. This is typically achieved through reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. A crucial aspect of this step is to ensure that the reaction proceeds with retention of the stereochemistry at the chiral center.
The tosylation of an alcohol involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride. For a molecule like (R)-4-penten-2-ol, which contains only one hydroxyl group, the primary concern is not regioselectivity between different hydroxyl groups but rather achieving a clean and complete reaction at the C2 hydroxyl group without side reactions. The reaction is typically carried out in an aprotic solvent such as dichloromethane or pyridine at reduced temperatures to control the reaction rate and minimize side products libretexts.orglibretexts.org. The use of pyridine as both a solvent and a base is a common practice libretexts.orglibretexts.org.
The mechanism of tosylation involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the tosyl chloride. Importantly, the carbon-oxygen bond of the alcohol is not broken during this process, which means the configuration of the chiral center is retained libretexts.orglibretexts.orgyoutube.com.
The choice of base and the use of catalysts can significantly impact the efficiency of the tosylation reaction and help maintain stereochemical fidelity.
Bases: A base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction ucalgary.ca. Common bases include pyridine, triethylamine (TEA), and potassium carbonate researchgate.netcore.ac.uk.
Pyridine: Often used as both the solvent and the base, pyridine is effective in neutralizing the HCl byproduct libretexts.orglibretexts.org. It can also act as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate libretexts.org.
Triethylamine (TEA): A stronger, non-nucleophilic base that is also commonly used to scavenge the generated HCl core.ac.uk.
Potassium Carbonate: Can be used as a solid base in solvent-free or mechanochemical conditions, offering a more environmentally friendly approach researchgate.net.
Catalysts:
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts along with a stoichiometric base like triethylamine, DMAP is a highly effective nucleophilic catalyst that significantly accelerates the tosylation of sterically hindered or less reactive alcohols researchgate.net.
Lewis Acids: Lewis acids such as zirconium(IV) chloride (ZrCl4) have been shown to catalyze the tosylation of alcohols using p-toluenesulfonic acid directly, offering an alternative to the more reactive tosyl chloride mdma.ch. These catalysts can promote the reaction under mild conditions and, in some cases, exhibit chemoselectivity for primary over secondary alcohols mdma.ch.
Careful optimization of the reaction conditions, including the choice of base, catalyst, solvent, and temperature, is crucial to achieve a high yield of this compound while preventing side reactions, such as elimination or substitution by the chloride ion, which could compromise the yield and stereochemical purity of the final product nih.gov.
Strategies for Maintaining Enantiomeric Purity During Functionalization
The p-toluenesulfonate group is an excellent leaving group, making this compound a valuable substrate for nucleophilic substitution reactions. A critical aspect of its utility is the ability to control the stereochemical outcome of these subsequent functionalization steps, thereby maintaining enantiomeric purity in the final product.
The primary strategy for preserving stereochemical integrity involves favoring the Sₙ2 (bimolecular nucleophilic substitution) reaction mechanism. The Sₙ2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. This mechanism results in a predictable and complete inversion of the stereochemical configuration at the chiral center.
Conversely, conditions that favor an Sₙ1 (unimolecular nucleophilic substitution) mechanism must be avoided. The Sₙ1 pathway involves the formation of a planar carbocation intermediate after the leaving group departs. A subsequent attack by a nucleophile can occur from either face of this planar intermediate, leading to a mixture of enantiomers (racemization) and a complete loss of the initial enantiomeric purity.
Key factors to promote the Sₙ2 pathway and thus maintain stereochemical control include:
Choice of Solvent: Using polar aprotic solvents (e.g., acetone, DMF, DMSO) stabilizes the transition state of the Sₙ2 reaction without solvating the nucleophile excessively, thus enhancing its reactivity.
Nature of the Nucleophile: Employing strong, non-bulky nucleophiles favors the Sₙ2 mechanism.
Temperature: Lower reaction temperatures generally favor Sₙ2 over competing elimination (E2) reactions.
Table 2: Comparison of Sₙ1 and Sₙ2 Reactions for Chiral Tosylates
| Feature | Sₙ1 Reaction | Sₙ2 Reaction |
|---|---|---|
| Stereochemistry | Racemization (loss of enantiomeric purity) | Inversion of configuration (predictable outcome) |
| Intermediate | Planar carbocation | Pentacoordinate transition state |
| Rate Law | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Favored By | Protic solvents, weak nucleophiles | Aprotic polar solvents, strong nucleophiles |
Green Chemistry Principles in Tosylate Synthesis
The application of green chemistry principles to the synthesis of tosylates aims to reduce the environmental impact of these common transformations. Traditional methods often rely on stoichiometric amounts of reagents and potentially hazardous solvents like pyridine. Modern approaches focus on catalytic methods, atom economy, and the use of environmentally benign materials.
Catalytic Methods: Several Lewis acids and other catalysts have been shown to effectively promote the tosylation of alcohols, reducing the need for stoichiometric activating agents and harsh conditions. For instance, ytterbium(III) trifluoromethanesulfonate can catalyze the reaction between alcohols and p-toluenesulfonic anhydride under neutral and mild conditions thieme-connect.comorganic-chemistry.org. Zirconium tetrachloride (ZrCl₄) has been used to catalyze the direct tosylation of alcohols with p-toluenesulfonic acid, offering high chemoselectivity for primary over secondary alcohols mdma.ch. Heteropolyacids have also been employed as effective catalysts for the tosylation of alcohols and phenols, sometimes in the absence of any solvent cdnsciencepub.com.
Alternative Reagents and Solvents: A key green strategy is to replace p-toluenesulfonyl chloride with p-toluenesulfonic acid (p-TsOH). p-TsOH is less expensive, more stable, and its reaction with an alcohol produces water as the only byproduct, leading to higher atom economy and avoiding the formation of chloride waste mdma.ch. Research has also explored the use of eco-friendly solvent systems. One innovative approach involves using a concentrated aqueous solution of sodium tosylate as a recyclable medium for chemical reactions acs.org. Another example is the use of a NaOH-urea solvent for the tosylation of starch, demonstrating a green strategy in a specialized application rsc.org. These methods reduce reliance on volatile and toxic organic solvents.
Table 3: Green Chemistry Approaches in Tosylate Synthesis
| Principle | Method/Reagent | Advantages | Reference |
|---|---|---|---|
| Catalysis | ZrCl₄, Yb(OTf)₃, Heteropolyacids | Milder conditions, higher selectivity, reduced waste. | thieme-connect.commdma.chcdnsciencepub.com |
| Atom Economy | Use of p-TsOH instead of p-TsCl | Water is the only byproduct, avoids chloride waste, lower cost. | mdma.ch |
| Safer Solvents | Aqueous sodium tosylate solution, NaOH-urea | Reduces use of volatile organic compounds (VOCs), recyclable media. | acs.orgrsc.org |
| Waste Prevention | Solvent-free reactions (with heteropolyacid catalyst) | Eliminates solvent waste and simplifies purification. | cdnsciencepub.com |
Reactivity and Mechanistic Investigations of R 4 Penten 2 Yl P Toluenesulfonate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of (R)-4-penten-2-yl p-toluenesulfonate can proceed through various mechanistic pathways, including S_N2, S_N1, and pathways involving neighboring group participation. The operative mechanism is dictated by factors such as the nature of the nucleophile, solvent, and the inherent structural features of the substrate itself.
Stereochemistry and Mechanism of S_N2 Pathways
The bimolecular nucleophilic substitution (S_N2) mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to a predictable and characteristic inversion of stereochemistry at the reaction center, an observation known as Walden inversion.
For this compound, an S_N2 reaction with a strong, non-basic nucleophile (e.g., azide, cyanide) would be expected to yield the corresponding (S)-substituted product. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating this reaction. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Table 1: Predicted Stereochemical Outcome for S_N2 Reaction
| Reactant | Nucleophile (Nu⁻) | Expected Product | Stereochemical Outcome |
|---|---|---|---|
| This compound | Azide (N₃⁻) | (S)-2-azido-4-pentene | Inversion |
The transition state of the S_N2 reaction involves a trigonal bipyramidal arrangement where the incoming nucleophile and the departing tosylate group are positioned at the apical positions. Steric hindrance around the reaction center can impede the S_N2 pathway, but for a secondary tosylate such as this, it remains a viable mechanism, particularly with strong nucleophiles in polar aprotic solvents.
Stereochemistry and Mechanism of S_N1 Pathways
In contrast to the S_N2 mechanism, the unimolecular nucleophilic substitution (S_N1) pathway is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. In the case of this compound, this would lead to the formation of the 4-penten-2-yl cation.
This carbocation intermediate is sp²-hybridized and possesses a planar geometry at the cationic center. Consequently, the subsequent attack by a nucleophile can occur from either face of the plane with nearly equal probability. This leads to the formation of a nearly 1:1 mixture of enantiomers, a process known as racemization. Therefore, if a pure (R)-enantiomer were to react under S_N1 conditions (typically in a polar protic solvent with a weak nucleophile), the product would be a racemic mixture of the (R)- and (S)-substituted compounds. However, complete racemization is rare, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product.
Intramolecular Nucleophilic Participation by the Pentenyl Moiety
A defining feature of the reactivity of this compound is the potential for the π-electrons of the double bond to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can dramatically accelerate the rate of reaction and dictate the stereochemical outcome. dalalinstitute.comwikipedia.org
The participation of the double bond involves an intramolecular attack on the carbon bearing the tosylate group, displacing it from the backside in a process analogous to an intramolecular S_N2 reaction. This leads to the formation of a bridged, non-classical carbocation intermediate (a cyclopropylmethyl-like cation). This participation significantly enhances the rate of ionization, often by several orders of magnitude compared to a saturated analog. For instance, the solvolysis of some unsaturated tosylates can be up to 10¹¹ times faster than their saturated counterparts. dalalinstitute.comscribd.com
Table 2: Comparison of Relative Solvolysis Rates Demonstrating Anchimeric Assistance
| Substrate | Solvent | Relative Rate (k_rel) | Reference Compound |
|---|---|---|---|
| 4-methyl-3-penten-1-yl tosylate | Acetic Acid | ~1200 | Ethyl tosylate |
Data presented for analogous systems to illustrate the magnitude of rate enhancement due to anchimeric assistance. dalalinstitute.comscribd.comlookchem.com
Solvent Effects on Stereochemical Outcomes
The choice of solvent plays a critical role in directing the reaction pathway and, consequently, the stereochemistry of the products. The Grunwald-Winstein equation is often used to quantify the effect of the solvent's ionizing power (Y) and nucleophilicity (N) on solvolysis rates. beilstein-journals.org
Polar Protic Solvents (e.g., water, formic acid, ethanol): These solvents have high ionizing power and can act as weak nucleophiles. They favor pathways involving carbocationic intermediates. For this compound, these conditions would strongly promote solvolysis with anchimeric assistance from the double bond, leading primarily to products with retention of configuration. A competing, but likely minor, S_N1 pathway would lead to some racemized product.
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are less capable of stabilizing carbocations but can effectively solvate the cations of salts containing strong nucleophiles. When a high concentration of a strong nucleophile is used in such a solvent, the direct S_N2 pathway is favored, resulting in a product with inversion of configuration.
Nonpolar Solvents : Reactions in nonpolar solvents are generally slow. If a reaction does occur, it is more likely to proceed through a concerted pathway without significant charge separation.
Table 3: Expected Predominant Stereochemical Outcome vs. Solvent Type
| Solvent Type | Favored Pathway | Predominant Stereochemical Outcome |
|---|---|---|
| Polar Protic (e.g., H₂O, CH₃COOH) | Anchimeric Assistance / S_N1 | Retention / Racemization |
Elimination Reactions
Alongside substitution, elimination reactions are also possible, leading to the formation of dienes. The competition between E1 (unimolecular) and E2 (bimolecular) elimination pathways is governed by factors similar to those in substitution reactions, such as the strength of the base and the nature of the solvent.
E1 and E2 Mechanistic Divergence
The E1 (Elimination, Unimolecular) reaction proceeds through the same carbocation intermediate formed in the S_N1 pathway. Following the formation of the 4-penten-2-yl cation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon atom to form a double bond. Since the intermediate is the same as in the S_N1 reaction, E1 reactions are often in competition with S_N1 reactions, especially under solvolytic conditions (polar protic solvents, weak base/nucleophile, and heat). The anchimerically assisted pathway can also lead to elimination products after the nucleophile opens the bridged intermediate.
The E2 (Elimination, Bimolecular) reaction is a concerted, single-step process, analogous to the S_N2 reaction. It requires a strong base to abstract a proton from a carbon adjacent to the leaving group, while simultaneously, the leaving group departs and a π-bond is formed. A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. This stereochemical constraint dictates which protons can be removed and can influence the regioselectivity of the resulting diene. The E2 pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and is competitive with the S_N2 reaction.
Table 4: Conditions Favoring E1 vs. E2 Elimination
| Factor | E1 Pathway | E2 Pathway |
|---|---|---|
| Base | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., KOtBu, LDA) |
| Solvent | Polar protic | Aprotic solvents are suitable |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |
| Intermediate | Carbocation | None (concerted transition state) |
Regioselectivity and Stereoselectivity in Alkene Formation
Elimination reactions of this compound can theoretically yield a mixture of alkene products. The regioselectivity of these reactions, which dictates the position of the newly formed double bond, is governed by the nature of the base and the reaction conditions.
In a typical E2 elimination scenario with a small, strong base, the formation of the more substituted, and thus more thermodynamically stable, alkene is generally favored according to Zaitsev's rule . For this compound, this would lead to the formation of 1,3-pentadiene. Conversely, the use of a sterically hindered base, such as potassium tert-butoxide, would favor the abstraction of the less sterically hindered proton, leading to the Hofmann product , 1,4-pentadiene.
The stereoselectivity of these elimination reactions is also a crucial aspect. E2 eliminations are stereospecific, requiring an anti-periplanar arrangement of the departing proton and the tosylate leaving group. This conformational requirement can influence the geometry of the resulting alkene. For the formation of 1,3-pentadiene, both (E)- and (Z)-isomers are possible. The trans, or (E)-isomer, is generally the major product due to its greater thermodynamic stability. whiterose.ac.uk
E1 eliminations, which proceed through a carbocation intermediate, are typically stereoselective, also favoring the formation of the more stable (E)-alkene. whiterose.ac.uk
Competition Between Substitution and Elimination Pathways
The reaction of this compound with a nucleophile/base presents a classic case of competition between substitution (S N 1 and S N 2) and elimination (E1 and E2) pathways. libretexts.orglibretexts.org The outcome is highly dependent on several factors, including the nature of the substrate, the strength and concentration of the nucleophile/base, the solvent, and the temperature.
As a secondary tosylate, this compound is susceptible to all four mechanisms. The presence of the neighboring double bond, however, can significantly influence the reaction rates and pathways through neighboring group participation (NGP). wikipedia.org
| Factor | Favors Substitution (S N 2 /S N 1) | Favors Elimination (E2/E1) |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Substrate | Secondary, but NGP can accelerate S N 1 | Secondary |
| Solvent | Polar aprotic (S N 2), Polar protic (S N 1) | Less polar solvents can favor E2 |
| Temperature | Lower temperatures | Higher temperatures |
Table 1: Factors Influencing the Competition Between Substitution and Elimination
For this compound, the π-electrons of the double bond can act as an internal nucleophile, accelerating the departure of the tosylate group and leading to a stabilized, non-classical carbocation intermediate. This anchimeric assistance significantly enhances the rate of S N 1-type reactions. nih.govlibretexts.org
Intramolecular Cyclization Reactions
The presence of the pentenyl alkene moiety in this compound opens up possibilities for various intramolecular cyclization reactions, which are often competitive with intermolecular substitution and elimination.
Cationic Cyclizations Triggered by Tosylate Departure
The departure of the tosylate leaving group, often assisted by the neighboring double bond, generates a secondary carbocation. This carbocation can be trapped intramolecularly by the alkene, leading to the formation of a five-membered ring. This process is a classic example of an electrophilic cyclization. The resulting cyclized carbocation can then be quenched by a nucleophile or undergo elimination to yield a stable product. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclized product.
Radical Cyclizations Involving the Pentenyl Alkene
While cationic pathways are common, radical cyclizations offer an alternative route. wikipedia.org Generation of a radical at the C-2 position, for instance through reaction with a radical initiator, could be followed by an intramolecular addition to the double bond. According to Baldwin's rules, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization, which would lead to the formation of a five-membered ring containing a new carbon-centered radical. This radical intermediate would then need to be trapped to afford the final product.
Metal-Catalyzed Annulation Reactions
Transition metal catalysis provides a powerful tool for effecting cyclization reactions. nih.gov In the presence of a suitable palladium catalyst, for example, this compound can undergo an intramolecular Heck-type reaction. This would involve oxidative addition of the palladium(0) catalyst to the carbon-tosylate bond, followed by migratory insertion of the double bond into the carbon-palladium bond to form a five-membered ring. Subsequent β-hydride elimination would then yield a cyclized alkene and regenerate the palladium(0) catalyst. Nickel-catalyzed cross-coupling reactions of homoallylic tosylates have also been reported, showcasing the versatility of metal catalysts in activating these substrates. nih.gov
Rearrangement Pathways
Carbocationic intermediates, such as the one formed upon departure of the tosylate from this compound, are prone to rearrangements to form more stable carbocations. In the context of this specific molecule, several rearrangement pathways can be envisioned.
A 1,2-hydride shift from the C-3 position to the C-2 carbocation would result in a more stable secondary allylic carbocation. This rearranged cation could then react with a nucleophile or undergo elimination.
Furthermore, the non-classical carbocation formed through neighboring group participation of the double bond can be considered a resonance-stabilized species. Nucleophilic attack can occur at either of the carbons sharing the positive charge, potentially leading to rearranged products. Such rearrangements are a common feature in the solvolysis of homoallylic systems and can significantly complicate the product distribution. nih.govresearchgate.net The specific rearrangement pathways and their prevalence would be highly dependent on the reaction conditions and the nature of the solvent.
σ-Bond Rearrangements Induced by Carbocation Formation
The solvolysis of this compound is a classic example of a reaction significantly influenced by neighboring group participation (NGP). The departure of the p-toluenesulfonate (tosylate) group is not a simple, unassisted event. Instead, the π-electrons of the double bond in the 4- and 5-positions participate in the reaction, leading to a substantial acceleration of the reaction rate and the formation of a non-classical carbocation intermediate.
This phenomenon, often referred to as anchimeric assistance, involves the intramolecular attack of the double bond on the carbon atom bearing the leaving group as the C-O bond begins to break. This participation leads to the formation of a bridged, cyclopropylcarbinyl-like carbocation. This intermediate delocalizes the positive charge over several carbon atoms, thereby stabilizing it. The formation of this bridged ion is a clear instance of σ-bond rearrangement, as the original pentenyl carbon skeleton is transiently transformed into a bicyclic structure.
The intervention of the double bond has profound consequences on the reaction rate. For instance, the acetolysis of 4-methyl-3-penten-1-yl p-toluenesulfonate, a structurally related primary tosylate, proceeds approximately 1200 times faster than that of ethyl tosylate under similar conditions. lookchem.com This dramatic rate enhancement is direct evidence for the participation of the olefinic bond in the ionization step.
The nature of the products formed during these solvolysis reactions further supports the formation of a non-classical carbocation. In the case of 4-methyl-3-penten-1-yl p-toluenesulfonate, the products are 2-cyclopropylpropene and the acetate (B1210297) of 4-methyl-3-penten-1-ol. lookchem.com The formation of the cyclopropyl (B3062369) derivative is a direct consequence of the nucleophilic attack on the bridged carbocation intermediate.
| Reactant | Reaction Conditions | Relative Rate (compared to Ethyl Tosylate) | Products |
|---|---|---|---|
| 4-Methyl-3-penten-1-yl p-toluenesulfonate | Acetolysis at 45°C | ~1200 | 2-Cyclopropylpropene, 4-Methyl-3-penten-1-yl acetate |
Pericyclic Rearrangements and Stereochemical Implications
While the solvolysis of this compound is dominated by carbocationic pathways involving neighboring group participation, the potential for pericyclic rearrangements, particularly under thermal conditions, is also a key aspect of its chemistry. The structure of this compound, being a 1,5-diene derivative if a double bond were to be introduced at the 1-position, hints at the possibility of sigmatropic rearrangements.
A relevant and well-studied pericyclic reaction for systems of this nature is the Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of 1,5-dienes. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a concerted mechanism, involving a cyclic transition state of six electrons, and is thermally allowed. wikipedia.org The rearrangement results in the formation of an isomeric 1,5-diene.
In the context of this compound, while the starting material itself is not a 1,5-diene, certain reaction products or derivatives could be. For example, if elimination were to occur during solvolysis to yield a 1,4-pentadiene, this product would not be a substrate for a Cope rearrangement. However, if under different reaction conditions, a derivative is formed that is a 1,5-diene, it could undergo this rearrangement.
The stereochemical implications of the Cope rearrangement are significant. The reaction is known to proceed with a high degree of stereospecificity, often through a chair-like transition state. wikipedia.org The stereochemistry of the starting material directly influences the stereochemistry of the product. For a chiral starting material like this compound, any subsequent Cope rearrangement of a derivative would be expected to proceed with a transfer of chirality, leading to a stereochemically defined product.
For instance, in the oxy-Cope rearrangement, a hydroxyl group at the C3 position of a 1,5-diene leads to the formation of an enol after the rearrangement, which then tautomerizes to a carbonyl compound. masterorganicchemistry.com This provides a thermodynamic driving force for the reaction. While not directly applicable to the starting tosylate, it illustrates how functional groups can influence the course and outcome of these pericyclic reactions.
Applications in Asymmetric Organic Synthesis
Enantioselective Construction of Chiral Alcohols, Ethers, and Amines
(R)-4-penten-2-yl p-toluenesulfonate is a valuable precursor for the synthesis of a range of chiral compounds. The tosylate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions with a high degree of stereochemical control. This reactivity allows for the introduction of various functionalities, leading to the formation of chiral alcohols, ethers, and amines with well-defined stereochemistry.
The general synthetic approach involves the reaction of this compound with appropriate nucleophiles. For instance, reaction with hydroxide (B78521) or alkoxide ions can yield the corresponding chiral alcohols and ethers, respectively. Similarly, nitrogen-based nucleophiles, such as ammonia, primary amines, or their synthetic equivalents, can be employed to produce chiral amines. The stereochemical outcome of these reactions is typically governed by an S(_N)2 mechanism, which proceeds with inversion of configuration at the stereocenter. This predictable stereochemical course is a cornerstone of its utility in asymmetric synthesis.
Formation of Stereodefined Carbon-Carbon Bonds
The construction of carbon-carbon bonds with precise stereochemical control is a central theme in modern organic synthesis. This compound provides a valuable platform for achieving this goal through various synthetic strategies, including cross-coupling and stereoselective alkylation reactions.
Cross-Coupling Reactions
While direct cross-coupling reactions with tosylates of secondary alcohols can be challenging, the terminal alkene functionality of this compound offers a handle for various metal-catalyzed cross-coupling reactions. For instance, after conversion to a suitable organometallic reagent, this chiral fragment can be coupled with a variety of organic electrophiles.
A more direct application involves the use of the tosylate as an electrophile in coupling reactions with organometallic reagents. For example, in the presence of a suitable palladium or nickel catalyst, organocuprates or Grignard reagents can displace the tosylate group to form a new carbon-carbon bond with inversion of stereochemistry. The choice of catalyst and reaction conditions is crucial to ensure high yields and stereoselectivity.
Stereoselective Alkylation Reactions
As an electrophile, this compound is effectively utilized in stereoselective alkylation reactions. Enolates of ketones, esters, and other carbonyl compounds can act as nucleophiles, attacking the chiral center and displacing the tosylate group. This reaction provides a direct route to the synthesis of more complex molecules with a newly formed stereocenter.
The diastereoselectivity of these alkylation reactions can often be controlled by the choice of the enolate counter-ion and the reaction solvent. The inherent chirality of the (R)-4-penten-2-yl moiety influences the stereochemical outcome of the newly formed stereocenter, particularly when the nucleophile itself is chiral.
Construction of Chiral Cyclic and Heterocyclic Architectures
The bifunctional nature of this compound, possessing both a reactive electrophilic center and a terminal alkene, makes it an ideal substrate for the synthesis of chiral cyclic and heterocyclic compounds. Intramolecular reactions that engage both of these functional groups are particularly powerful in this regard.
For example, an intramolecular Heck reaction can be envisioned where a suitably placed aryl or vinyl halide within the same molecule undergoes palladium-catalyzed cyclization onto the terminal double bond. Alternatively, ring-closing metathesis (RCM) can be employed after the tosylate has been displaced by a nucleophile containing another terminal alkene.
Furthermore, the double bond can be functionalized first, for instance, through epoxidation or dihydroxylation, to introduce new reactive sites. Subsequent intramolecular nucleophilic attack, often facilitated by the activation of the hydroxyl group derived from the original tosylate, can then lead to the formation of various chiral cyclic ethers or lactones.
Utility in the Total Synthesis of Complex Natural Products
The strategic incorporation of chiral building blocks is a common and effective strategy in the total synthesis of complex natural products. This compound, and its precursor (R)-4-penten-2-ol, have been utilized as key chiral intermediates in the synthesis of several biologically active molecules.
Strategic Incorporation as a Key Chiral Intermediate
For instance, the chiral secondary alcohol precursor, (R)-4-penten-2-ol, is a known intermediate in the synthesis of bioactive lipids such as certain hydroxyeicosatetraenoic acids (HETEs). In these syntheses, the stereocenter of the alcohol is a key feature of the final product. The tosylate would be the activated form of this alcohol, enabling its coupling with other fragments of the molecule.
Another notable application is in the synthesis of macrocyclic natural products like (-)-cladospolide C. In such syntheses, the chiral center and the terminal alkene of the (R)-4-penten-2-yl moiety can be strategically manipulated to form key structural features of the macrocyclic ring. The tosylate allows for the attachment of this chiral piece to the growing molecular framework.
The following table summarizes the key applications of this compound in asymmetric synthesis:
| Application Area | Reaction Type | Products |
| Chiral Building Blocks | Nucleophilic Substitution | Chiral Alcohols, Ethers, Amines |
| C-C Bond Formation | Cross-Coupling, Alkylation | Stereodefined Acyclic Molecules |
| Cyclic Architectures | Intramolecular Cyclization | Chiral Cyclic and Heterocyclic Compounds |
| Natural Product Synthesis | Strategic Intermediate | HETEs, (-)-Cladospolide C |
Despite a comprehensive search for scientific literature, no specific research findings or applications concerning This compound in the contexts of "Generation of Remote Stereocenters" or the "Development of Novel Asymmetric Methodologies using Chiral Tosylates" could be identified.
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Table of Chemical Compounds
Since no specific reactions or methodologies involving this compound were found, a table of related chemical compounds cannot be generated in the context of the requested article.
Stereochemical Investigations and Absolute Configuration Studies
Determination of Enantiomeric Excess and Purity
The enantiomeric excess (ee) of a chiral compound is a measure of its purity with respect to its enantiomers. Various analytical techniques are employed to determine the ee of (R)-4-penten-2-yl p-toluenesulfonate, with chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral auxiliary reagents being the most prominent.
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. heraldopenaccess.usrsc.org The determination of the enantiomeric excess of this compound can be achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Methodology: A hypothetical chiral HPLC method for the analysis of this compound would involve the use of a commercially available chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or a macrocyclic glycopeptide (e.g., vancomycin or teicoplanin). sigmaaldrich.com The mobile phase would typically consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The detection is commonly performed using a UV detector, as the p-toluenesulfonate group contains a chromophore.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. It is crucial to ensure proper validation of the method, including linearity, accuracy, and precision, to obtain reliable results. umn.edu
Hypothetical Chiral HPLC Parameters:
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 229 nm |
| Injection Volume | 10 µL |
NMR spectroscopy in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) provides another effective method for determining enantiomeric excess. nih.govunipi.it CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of otherwise isochronous signals in the NMR spectrum.
Methodology: For this compound, a suitable chiral solvating agent, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), could be added to a solution of the tosylate in an appropriate deuterated solvent (e.g., CDCl₃). researchgate.net The formation of diastereomeric complexes can lead to the separation of specific proton signals of the (R)- and (S)-enantiomers in the ¹H NMR spectrum. The enantiomeric excess can then be determined by integrating the corresponding resolved signals.
Alternatively, the precursor alcohol, (R)-4-penten-2-ol, can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit distinct signals that can be integrated to determine the enantiomeric purity of the original alcohol.
Assignment of Absolute Configuration
The assignment of the absolute configuration of a chiral molecule is crucial for understanding its chemical and biological properties. For this compound, this is typically inferred from the configuration of its precursor, (R)-4-penten-2-ol, as the tosylation reaction proceeds with retention of configuration at the stereocenter. stackexchange.com
X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. While this compound itself may not be readily crystallizable, a solid derivative can be synthesized for analysis. redalyc.orgmdpi.com
Methodology: A common strategy is to introduce a heavy atom into the molecule, which facilitates the determination of the absolute configuration through the anomalous dispersion effect. For instance, the precursor alcohol, (R)-4-penten-2-ol, could be esterified with a carboxylic acid containing a heavy atom, such as p-bromobenzoic acid. The resulting crystalline ester can then be subjected to single-crystal X-ray diffraction analysis to unambiguously determine the three-dimensional arrangement of its atoms and thus its absolute configuration.
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. thieme-connect.de These methods can be used to assign the absolute configuration by comparing the experimentally obtained spectra with those of known compounds or with spectra predicted by theoretical calculations. chemistrywithatwist.com
Methodology: The CD spectrum of this compound would be recorded in a suitable solvent. The sign and intensity of the Cotton effects, which are the characteristic peaks in a CD spectrum, are related to the stereochemistry of the molecule. nih.govrsc.org For allylic systems, the electronic transitions of the double bond can give rise to measurable CD signals. nih.gov The interpretation of the spectra can be complex and often requires comparison with structurally similar compounds of known absolute configuration or the application of empirical rules such as the Octant Rule for ketones, if a suitable derivative can be prepared. thieme-connect.de
Analysis of Stereochemical Retention and Inversion in Reaction Pathways
This compound, as an allylic tosylate, is a versatile substrate for nucleophilic substitution reactions. The stereochemical outcome of these reactions, whether they proceed with retention or inversion of configuration at the chiral center, is of paramount importance in asymmetric synthesis. libretexts.orglibretexts.org
Nucleophilic substitution reactions involving tosylates typically proceed via an Sₙ2 mechanism, which is characterized by the inversion of stereochemistry at the reaction center. libretexts.org This is known as the Walden inversion. vanderbilt.edu
Reaction Pathway Analysis: When this compound is subjected to a nucleophilic attack, the nucleophile approaches the carbon atom bearing the tosylate group from the side opposite to the leaving group. This backside attack leads to a transition state where the nucleophile, the central carbon, and the leaving group are collinear. As the bond to the nucleophile forms and the bond to the tosylate group breaks, the other three groups on the carbon atom "flip" over, resulting in an inversion of the stereochemical configuration.
Example of Stereochemical Inversion:
| Reactant | Nucleophile | Product | Stereochemical Outcome |
| This compound | Cyanide (CN⁻) | (S)-5-hexenenitrile | Inversion of configuration |
| This compound | Azide (N₃⁻) | (S)-2-azido-4-pentene | Inversion of configuration |
| This compound | Acetate (B1210297) (CH₃COO⁻) | (S)-4-penten-2-yl acetate | Inversion of configuration |
It is important to note that the formation of the tosylate from the corresponding alcohol, (R)-4-penten-2-ol, proceeds with retention of configuration because the C-O bond of the stereocenter is not broken during the reaction. stackexchange.comsciencemadness.org Therefore, a two-step sequence of tosylation followed by nucleophilic substitution with inversion provides a reliable method for the net inversion of the stereochemistry of an alcohol.
Insufficient Information Found to Generate Article on this compound
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Theoretical and Computational Studies of R 4 Penten 2 Yl P Toluenesulfonate Reactivity
Quantum Mechanical Calculations on Reaction Mechanisms
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of complex organic reactions. For (R)-4-penten-2-yl p-toluenesulfonate, these calculations can map out the potential energy surface, identifying transition states and intermediates that govern the reaction's progress and stereoselectivity.
The stereochemical outcome of a nucleophilic substitution reaction at the chiral center of this compound is determined by the geometry of the transition state. In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the tosylate group), leading to an inversion of the stereochemical configuration. libretexts.org Computational modeling can precisely characterize the structure of this pentacoordinate transition state.
Conversely, an SN1 mechanism would proceed through a planar carbocation intermediate, which would lead to a racemic mixture of products. libretexts.org However, for a substrate like this compound, the presence of the neighboring double bond can lead to anchimeric assistance, also known as neighboring group participation. dalalinstitute.comlibretexts.org In this scenario, the π-electrons of the double bond can attack the electrophilic carbon, displacing the tosylate group and forming a cyclic cation intermediate. The nucleophile then attacks this intermediate, often resulting in a retention of the original stereochemistry. Quantum mechanical calculations can model the transition states for both the direct SN2 attack and the anchimeric assistance pathway to determine which is energetically more favorable under specific reaction conditions.
Table 1: Hypothetical Calculated Geometric Parameters for the SN2 Transition State of this compound with a Generic Nucleophile (Nu)
| Parameter | Value (Å) |
| C2-Nu Distance | 2.25 |
| C2-OTs Distance | 2.50 |
| C1-C2-C3 Angle | 108.5° |
| Nu-C2-OTs Angle | 178.9° |
Note: These are illustrative values and would be determined by specific DFT calculations.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the competing reaction pathways can be constructed. For this compound, the primary competing pathways are the direct SN2 substitution and the pathway involving anchimeric assistance.
The energy profile would reveal the activation barriers for each pathway. A lower activation barrier for the anchimeric assistance pathway would suggest that this mechanism is kinetically favored, leading to products with retained stereochemistry. The relative stability of the intermediates, such as the cyclic cation in the anchimeric assistance pathway versus the open carbocation in a hypothetical SN1 pathway, can also be assessed. DFT studies on similar systems involving tosylated derivatives have shown that such ring-closing reactions can be computationally modeled to understand their feasibility.
Table 2: Hypothetical Relative Energies for Reaction Pathways of this compound
| Species | SN2 Pathway (kcal/mol) | Anchimeric Assistance Pathway (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +22.5 | +18.0 |
| Intermediate | N/A | +5.5 (Cyclic Cation) |
| Transition State 2 | N/A | +19.5 |
| Products | -15.0 | -18.0 |
Note: This table presents a hypothetical scenario where anchimeric assistance is kinetically and thermodynamically favored.
Molecular Dynamics Simulations of Substrate-Reagent Interactions
While quantum mechanics provides detailed electronic information about a reaction, it is often limited to a few molecules in the gas phase. Molecular dynamics (MD) simulations can bridge this gap by modeling the behavior of the substrate and reagent in a solvent environment, providing insights into the dynamic interactions that influence the reaction.
For this compound, MD simulations can be used to study the solvation of the molecule and the approaching nucleophile. The solvent shell can affect the accessibility of the electrophilic carbon and the stability of the leaving group. Furthermore, MD simulations are crucial for understanding the conformational flexibility of the pentenyl chain and how different conformations might favor one reaction pathway over another. The interactions between the chiral substrate and a chiral reagent or catalyst can also be modeled to understand the basis of enantioselective recognition.
Prediction of Stereochemical Outcomes in Novel Transformations
A key application of computational chemistry is the prediction of reaction outcomes for new, unstudied reactions. By building a reliable computational model for the reactivity of this compound, it is possible to predict the stereochemical outcome of its reactions with a variety of nucleophiles under different conditions.
For instance, by computationally screening a range of nucleophiles, one could predict which are more likely to favor an SN2 pathway (leading to inversion) and which might promote anchimeric assistance (leading to retention). This predictive capability is invaluable in the design of stereoselective syntheses. The principles of stereochemistry in nucleophilic substitution are well-established, with SN2 reactions typically proceeding with inversion of configuration. libretexts.org Computational models can quantify the energetic preferences that lead to these outcomes.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of this compound provides fundamental clues about its reactivity. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the nucleophilic and electrophilic sites within the molecule.
Reactivity descriptors, derived from conceptual DFT, can quantify the reactivity of different atoms in the molecule. For example, the Fukui function can be used to predict the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, this analysis would likely confirm the electrophilic nature of the carbon atom bonded to the tosylate group and the nucleophilic character of the double bond.
Table 3: Hypothetical Reactivity Descriptor Values for Key Atoms in this compound
| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |
| C2 (bonded to OTs) | 0.35 | 0.05 |
| C4 | 0.10 | 0.28 |
| C5 | 0.08 | 0.32 |
Note: Higher f+ values indicate greater susceptibility to nucleophilic attack, while higher f- values indicate greater susceptibility to electrophilic attack.
This electronic structure analysis provides a theoretical foundation for understanding the observed and predicted reactivity patterns of this compound, complementing the mechanistic insights gained from transition state and energy profile calculations.
Future Research Directions and Synthetic Innovations
Exploration of New Catalytic Systems for Transformations
The reactivity of (R)-4-penten-2-yl p-toluenesulfonate is largely dictated by the nature of the catalyst employed in its subsequent transformations. A primary area of future research will undoubtedly focus on the discovery and application of novel catalytic systems to control the regioselectivity and stereoselectivity of reactions at both the tosylate and alkene moieties.
Recent advances in copper-catalyzed asymmetric allylic substitution reactions with chiral secondary alkylcopper species offer a promising avenue for the development of new carbon-carbon bond-forming reactions using this compound as an electrophile. beilstein-journals.org Future efforts will likely concentrate on developing new ligand architectures for copper and other transition metals (e.g., palladium, iridium, rhodium) that can enhance catalytic activity and stereochemical control. For instance, the development of iridium-catalyzed asymmetric isomerization of primary allylic alcohols to generate chiral aldehydes suggests that similar catalytic systems could be explored for transformations of the pentenyl side chain. nih.gov
Furthermore, the exploration of dual-catalysis systems, where two distinct catalysts work in concert to activate different parts of the molecule simultaneously or sequentially, could lead to novel and efficient one-pot transformations. Imagine a scenario where one catalyst facilitates a substitution at the tosylated carbon while another orchestrates a cross-coupling reaction at the terminal alkene.
Table 1: Potential Catalytic Transformations for this compound
| Transformation | Catalyst System | Potential Outcome |
| Allylic Alkylation | Copper-based with chiral ligands | Formation of new C-C bonds with high stereocontrol |
| Cross-Coupling | Palladium or Nickel-based | Introduction of aryl, vinyl, or alkyl groups at the alkene |
| Asymmetric Hydroformylation | Rhodium-based with chiral phosphines | Generation of a chiral aldehyde from the alkene |
| Metathesis | Ruthenium-based (e.g., Grubbs' catalysts) | Formation of new C=C bonds |
Integration into Flow Chemistry Platforms for Scalable Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, enhanced heat and mass transfer, and greater scalability. uc.pt Integrating the synthesis and subsequent reactions of this compound into flow chemistry platforms represents a significant area for future innovation.
The use of immobilized catalysts and reagents within packed-bed reactors in a flow setup is another key research direction. This would allow for the easy separation of the catalyst from the product stream, catalyst recycling, and the potential for long-term, stable production runs.
Design of Analogues with Enhanced Reactivity or Selectivity
The rational design and synthesis of analogues of this compound can lead to compounds with tailored reactivity and selectivity. By systematically modifying the structure of the parent molecule, researchers can fine-tune its electronic and steric properties to achieve desired outcomes in specific chemical transformations.
For instance, the introduction of electron-withdrawing or electron-donating groups on the tosyl moiety could modulate the leaving group ability of the p-toluenesulfonate, thereby influencing the rate of nucleophilic substitution reactions. mdpi.com Similarly, altering the substitution pattern on the pentenyl chain could influence the stereochemical outcome of reactions at the double bond. The synthesis of homoallylic alcohol analogues is a well-established field, providing a strong foundation for the creation of a diverse library of this compound derivatives. gla.ac.ukrsc.orgacs.orgnih.gov
Table 2: Proposed Analogues and Their Potential Effects
| Analogue Structure | Modification | Potential Effect |
| (R)-4-penten-2-yl o-nitrobenzenesulfonate | Electron-withdrawing group on the sulfonate | Increased leaving group ability |
| (R)-5-phenyl-4-penten-2-yl p-toluenesulfonate | Phenyl group at the 5-position | Altered electronic properties of the alkene |
| (R)-4-penten-2-yl trifluoromethanesulfonate | Triflate leaving group | Significantly enhanced reactivity in substitutions |
Development of High-Throughput Screening for Reaction Optimization
To accelerate the discovery of optimal reaction conditions for transformations involving this compound, the development and application of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid and parallel execution of a large number of experiments, enabling the efficient screening of catalysts, ligands, solvents, and other reaction parameters. nih.gov
HTS methods for determining the enantiomeric excess of chiral alcohols and for screening asymmetric reactions are becoming increasingly sophisticated. researchgate.netnih.gov These techniques, often employing fluorescence or circular dichroism, can be adapted to quickly assess the success of catalytic transformations of this compound and its derivatives. rsc.org By combining HTS with automated synthesis platforms, researchers can rapidly identify lead catalysts and conditions for further development, significantly reducing the time and resources required for reaction optimization.
The integration of data science and machine learning with HTS data could further revolutionize the field by enabling predictive modeling of reaction outcomes, guiding the design of more effective experiments, and ultimately leading to the discovery of novel and highly efficient synthetic methods.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-4-penten-2-yl p-toluenesulfonate, and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via tosylation of (R)-4-penten-2-ol using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane or pyridine. To ensure stereochemical integrity, reaction conditions (e.g., low temperature, inert atmosphere) are optimized to prevent racemization. Chiral chromatography or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) is used to confirm enantiomeric excess .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., allylic protons at δ 5.0–5.8 ppm) and sulfonate group signals (δ ~7.7 ppm for aromatic protons).
- IR Spectroscopy : Confirm sulfonate ester bonds (S=O stretching at 1170–1190 cm⁻¹ and 1360–1380 cm⁻¹).
- Mass Spectrometry (EI-MS) : Identify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of TsO⁻ group).
- Polarimetry : Measure optical rotation to verify enantiopurity .
Q. How can researchers mitigate safety risks during handling and storage?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. What experimental strategies resolve kinetic contradictions in acetolysis studies of this compound?
- Methodological Answer : Contradictions in rate data (e.g., non-linear Arrhenius plots) may arise from competing reaction pathways (SN1 vs. SN2). To resolve this:
- Variable-Temperature Kinetics : Conduct reactions at multiple temperatures (e.g., 100–120°C) and analyze activation parameters (ΔH‡, ΔS‡).
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃CO₂D) to track solvent participation.
- Buffer Systems : Employ buffered acetolysis (e.g., sodium acetate) to stabilize intermediates and suppress side reactions.
- Computational Modeling : Compare experimental rates with DFT-calculated transition states .
Q. How does the p-toluenesulfonate group influence enzyme-mediated desulfurization in biological systems?
- Methodological Answer : The sulfonate group acts as a leaving group in enzymatic cleavage. To study specificity:
- Substrate Screening : Use analogs (e.g., 2-methylbutyl p-toluenesulfonate) in enzyme assays (Table 1, ).
- Kinetic Profiling : Measure and under varying pH and temperature.
- Structural Analysis : Co-crystallize the compound with desulfurization enzymes (e.g., using SHELX for refinement ) to identify active-site interactions.
Q. What advanced chromatographic methods detect trace genotoxic impurities in this compound samples?
- Methodological Answer :
- GC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for high sensitivity (detection limit: 0.4–0.8 µg/L).
- HPLC-UV/FLD : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate sulfonate derivatives.
- Validation : Establish linearity () and precision (RSD < 5%) per ICH guidelines .
Q. How can crystallographic data clarify the solid-state behavior of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (employing SHELXL ) reveals hydrogen-bonding networks (e.g., N–H⋯O/S interactions) and packing motifs. For example, the p-toluenesulfonate anion often forms chains via sulfonate-oxygen hydrogen bonds, influencing melting points and solubility .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in enantioselective synthesis yields?
- Methodological Answer :
- Replicate Experiments : Perform triplicate runs to confirm reproducibility.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., diastereomers or hydrolyzed alcohols).
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What statistical approaches validate mechanistic hypotheses for sulfonate ester reactivity?
- Methodological Answer :
- Multivariate Analysis : Apply PCA (principal component analysis) to correlate reaction conditions (solvent, temperature) with product ratios.
- Kinetic Isotope Effects (KIE) : Compare values to distinguish between concerted (SN2) and stepwise (SN1) mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
